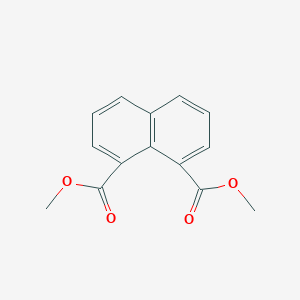

Dimethyl naphthalene-1,8-dicarboxylate

Description

Dimethyl naphthalene-1,8-dicarboxylate belongs to a class of compounds known as peri-naphthalenes, which are characterized by substituents at the 1 and 8 positions of the naphthalene (B1677914) ring. Its scientific importance is intrinsically linked to the chemistry of its precursor, naphthalic anhydride (B1165640), and the unique steric and electronic environment created by the proximity of the two ester groups.

The chemistry of naphthalene-1,8-dicarboxylate derivatives is rooted in the development and study of naphthalic acid and its anhydride. 1,8-Naphthalic anhydride, the parent compound from which the dicarboxylate is derived, is an important industrial chemical. It is commercially prepared through the aerobic oxidation of acenaphthene wikipedia.org. Historically, methods for producing naphthalic anhydride also included the liquid-phase oxidation of acenaphthene using chromic acid nih.gov.

These anhydride derivatives became valuable intermediates, particularly in the synthesis of dyes and pigments nih.govgoogle.com. For instance, reaction of 1,8-naphthalic anhydride with amines leads to the formation of naphthalimides, a class of compounds known for their use as optical brighteners and fluorescent dyes wikipedia.orgresearchgate.net. The development of these synthetic routes paved the way for the creation of a wide array of functionalized naphthalene derivatives, including esters like this compound. The esterification of naphthalene-1,8-dicarboxylic acid with methanol (B129727), often in the presence of an acid catalyst, provides a direct route to the dimethyl ester smolecule.com.

The defining feature of this compound is the placement of its two methyl ester groups at the 'peri' positions of the naphthalene core. Due to the rigid, planar structure of the naphthalene ring system, these substituents are forced into close proximity, at a distance of approximately 2.5 Å from each other wikipedia.orgst-andrews.ac.uk. This distance is within the van der Waals radius for many atoms, leading to significant steric strain and electron repulsion between the substituent groups wikipedia.org.

This enforced proximity results in unusual reactivity and distinct structural properties not observed in other disubstituted naphthalene isomers (e.g., 2,6- or 1,4-isomers) st-andrews.ac.uk. The strain energy stored in the molecule can drive unique chemical transformations st-andrews.ac.uk. This "peri-interaction" is a well-studied phenomenon in naphthalene chemistry and is responsible for the unique properties of compounds like 1,8-bis(dimethylamino)naphthalene, famously known as "proton sponge" for its exceptionally high basicity wikipedia.org. In this compound, the steric crowding influences the conformation of the ester groups and the electronic properties of the naphthalene ring, making it a subject of interest for structural and materials chemistry.

In organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond, while a molecular scaffold is a core structure upon which other chemical moieties are built. This compound serves both roles effectively.

The two ester functional groups are reactive sites that can be readily transformed into other functionalities. For example, they can undergo:

Hydrolysis to form naphthalene-1,8-dicarboxylic acid.

Amidation by reacting with amines to produce amides or, through cyclization, naphthalimides.

Reduction to yield 1,8-bis(hydroxymethyl)naphthalene.

Transesterification with other alcohols to create different esters or polyesters.

This reactivity makes it a valuable starting material for more complex molecules. It has been used as a precursor in the production of polyesters, which can exhibit desirable thermal and mechanical properties smolecule.com. Furthermore, its rigid naphthalene core makes it an excellent scaffold for building molecules where a specific, fixed orientation of appended functional groups is required. This is particularly useful in the design of materials with specific optoelectronic properties, coordination polymers, and mechanophores nih.govrsc.org. For instance, upon exposure to UV light, it can undergo photodimerization, leading to new compounds with different fluorescent properties smolecule.com.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight | 244.24 g/mol |

| Melting Point | 100-104 °C thieme-connect.com |

| Appearance | Pale yellow solid thieme-connect.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl naphthalene-1,8-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-17-13(15)10-7-3-5-9-6-4-8-11(12(9)10)14(16)18-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPXRLUTUWRYEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40522852 | |

| Record name | Dimethyl naphthalene-1,8-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10060-33-0 | |

| Record name | Dimethyl naphthalene-1,8-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40522852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Pathways to Dimethyl Naphthalene 1,8 Dicarboxylate

Synthesis from Naphthalene-1,8-dicarboxylic Anhydride (B1165640) Derivatives

Another significant synthetic precursor is naphthalene-1,8-dicarboxylic anhydride, also known as naphthalic anhydride. mdpi.comwikipedia.org This anhydride can be prepared by the aerobic oxidation of acenaphthene. wikipedia.org The anhydride can then be converted to the corresponding dicarboxylic acid, which subsequently undergoes esterification. wikipedia.org

A one-pot synthesis method starting from substituted 1,8-naphthalic anhydrides has been developed to produce various naphthalimide derivatives, including esters. mdpi.com For instance, dibutyl 3-bromo-6-nitronaphthalene-1,8-dicarboxylate was synthesized by reacting 3-bromo-6-nitro-1,8-naphthalic anhydride with potassium hydroxide (B78521) to open the anhydride ring, followed by reaction with 1-bromobutane (B133212) in the presence of a phase-transfer catalyst. mdpi.com A similar procedure can be applied to other substituted naphthalic anhydrides. mdpi.com

Multi-step Synthetic Routes involving Naphthalene (B1677914) Precursors

Multi-step syntheses starting from more basic naphthalene precursors are also employed. For example, a synthetic route to dimethyl 6-(N,N-dimethylamino)naphthalene-2,3-dicarboxylate involves a three-stage process starting from 4-nitro-o-xylene. researchgate.net While this example leads to a different isomer, it illustrates the multi-step strategies that can be adapted to synthesize various naphthalene dicarboxylates.

Another example involves the synthesis of 2,6-dimethylnaphthalene (B47086) (2,6-DMN) from toluene (B28343) and pentenes. nacatsoc.org This 2,6-DMN can then be oxidized to 2,6-naphthalenedicarboxylic acid, a precursor for the corresponding dimethyl ester. google.comnacatsoc.org Although this is for a different isomer, the principle of building the naphthalene core and then functionalizing it is a common strategy in organic synthesis.

Catalytic Approaches in Dimethyl Naphthalene-1,8-dicarboxylate Synthesis

Catalysis plays a pivotal role in the synthesis of this compound, primarily in the esterification step.

| Catalyst Type | Example(s) | Role in Synthesis |

| Acid Catalysts | Sulfuric acid (H₂SO₄), Tosic acid (TsOH), Dry hydrogen chloride (HCl) | Protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic for attack by the alcohol. evitachem.commasterorganicchemistry.comchemguide.co.uk |

| Metal-Based Catalysts | Ammonium (B1175870) molybdate (B1676688), Sodium tungstate (B81510) | Used in the esterification of 2,6-naphthalenedicarboxylic acid with methanol (B129727), with studies determining optimal reaction conditions for high conversion rates. researchgate.net |

| Phase-Transfer Catalysts | Aliquat 336 | Facilitates the reaction between the carboxylate salt and the alkylating agent in a two-phase system, as seen in the synthesis from naphthalic anhydride derivatives. mdpi.com |

Research into the esterification of 2,6-naphthalenedicarboxylic acid (a related isomer) has shown that catalysts like ammonium molybdate and sodium tungstate are effective. researchgate.net For ammonium molybdate, optimal conditions were found to be a reaction temperature of 190°C, a catalyst mass percent of 1%, a reaction time of 0.5 hours, and a methanol to diacid mass ratio of 6:1, achieving a conversion of 95.03%. researchgate.net For sodium tungstate, the optimal conditions were a temperature of 215°C, 3% catalyst, 3 hours reaction time, and a 6:1 mass ratio of methanol to diacid, resulting in a 92.80% conversion. researchgate.net

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to reduce environmental impact. mdpi.com In the context of this compound synthesis, this involves several considerations:

Solvent Selection: Traditional syntheses often use volatile organic compounds (VOCs). Green chemistry encourages the use of more environmentally benign solvents. mdpi.comwhiterose.ac.uk Research into alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) is ongoing for various organic reactions. mdpi.com

Catalysis: The use of efficient and recyclable catalysts is a key principle. Heterogeneous catalysts, which can be easily separated from the reaction mixture, are preferred over homogeneous catalysts like sulfuric acid, which can be difficult to remove and generate waste.

Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Direct esterification, when driven to completion, has a good atom economy.

Energy Efficiency: Conducting reactions at lower temperatures and pressures, for example by using more effective catalysts, contributes to a greener process. mdpi.com

While specific studies on the "green" synthesis of this compound are not extensively detailed in the provided results, the general principles of green chemistry provide a framework for improving existing synthetic methodologies.

Reactivity and Mechanistic Investigations of Dimethyl Naphthalene 1,8 Dicarboxylate

Photochemical Reactivity Studies

The unique, rigid structure of the naphthalene-1,8-dicarboxylate core, where the two ester groups are held in close proximity, leads to distinct photochemical behavior. This section explores its reactivity upon exposure to light, focusing on its interactions with alkenes and its intrinsic photophysical properties.

The photochemical addition of naphthalene (B1677914) derivatives to alkenes has been a subject of extensive research. While studies on dimethyl 1,4-naphthalenedicarboxylate have shown a novel 1,8-photoaddition, a formal [3+2] cycloaddition, similar reactivity patterns can be explored for the 1,8-dicarboxylate isomer. oup.com This type of reaction typically proceeds stereospecifically through an exciplex and a unique zwitterionic intermediate. oup.com

In a related system, the photochemical reactions of dimethyl 1,8-naphthalene diacrylate in solution demonstrate cis,trans isomerization and a concurrent intramolecular cycloaddition that proceeds through a triplet state. researchgate.net This reaction yields naphtho[1′,8′]bicyclo[3.1.1]hept-2-ene derivatives, highlighting the propensity of the 1,8-disubstituted naphthalene core to undergo intramolecular cyclization upon irradiation. researchgate.net The photoaddition of dimethyl acetylenedicarboxylate to naphthalene has also been studied, resulting in various adducts depending on the reaction conditions. acs.orgacs.org These reactions underscore the varied cycloaddition pathways available to naphthalene derivatives. acs.org

Table 1: Examples of Photochemical Reactions of Naphthalene Derivatives

| Naphthalene Derivative | Reactant | Product Type | Reference |

|---|---|---|---|

| Dimethyl 1,4-naphthalenedicarboxylate | Alkenes (e.g., 1-hexene) | 1,8-Adduct | oup.com |

| Dimethyl 1,8-naphthalene diacrylate | Intramolecular | Bicyclic cycloadducts | researchgate.net |

The photophysical properties of compounds derived from the naphthalene-1,8-dicarboxylate core are of significant interest due to their potential applications as fluorophores and luminescence sensors. researchgate.net Derivatives of 1,8-naphthalic anhydride (B1165640) and 1,8-naphthalimide, which share the same core skeleton, are known for their fluorescent properties, large Stokes shifts, and high quantum yields. researchgate.net

The emission properties are generally assigned to intraligand (π–π*) fluorescence. rsc.org In studies of coordination polymers based on naphthalene-1,8-dicarboxylate, an intense blue luminescence was observed, originating from the electronic transitions within the naphthalene dicarboxylate ligand. rsc.org The selection of closed-shell metal ions in these polymers helps to avoid emission quenching from d–d transitions and reduces non-radiative vibrational relaxation, thereby enhancing the luminescence. rsc.org

Investigations into rigid, cofacially oriented naphthalene-1,8:4,5-bis(dicarboximide) (NDI) dimers provide further insight into the electronic behavior of the naphthalene core. nih.govresearchgate.net These studies characterize multiple electronic states, including the ground state, an exciton-coupled singlet excited state, a radical anion with strong through-space electronic communication, and a diamagnetic diradical dianion. nih.govresearchgate.net Such research is fundamental to understanding electron delocalization and π-π interactions in these systems. nih.gov

Hydrolysis and Transesterification Reactions

As a dicarboxylate ester, dimethyl naphthalene-1,8-dicarboxylate is susceptible to hydrolysis and transesterification reactions, which are fundamental transformations for esters. Hydrolysis, typically carried out under acidic or basic conditions, would yield methanol (B129727) and naphthalene-1,8-dicarboxylic acid.

Transesterification involves the reaction of the diester with a different alcohol, resulting in the exchange of the methoxy groups for the new alkoxy groups. This process is often catalyzed by an acid or a base. For instance, the recovery of dimethyl naphthalene-2,6-dicarboxylate (a structural isomer) from mixed polymers involves a depolymerization step followed by an ester interchange reaction with methanol. justia.com Similarly, the synthesis of dimethyl-2,6-naphthalene dicarboxylate can be achieved through the esterification of 2,6-naphthalenedicarboxylic acid with methanol under pressure and at elevated temperatures, often with a catalyst. google.comresearchgate.net These examples from a related isomer illustrate the typical conditions under which such ester transformations occur.

Electrophilic and Nucleophilic Substitution Reactions on the Naphthalene Core

The reactivity of the aromatic naphthalene core towards substitution reactions is significantly influenced by the two electron-withdrawing dimethyl carboxylate groups.

Electrophilic Substitution: The ester groups are deactivating and meta-directing. Therefore, electrophilic aromatic substitution on this compound is expected to be significantly more difficult compared to unsubstituted naphthalene. Studies on the detritiation of dimethylnaphthalenes have shown that methyl groups (electron-donating) can affect bond fixation in the naphthalene nucleus. rsc.org Conversely, the electron-withdrawing nature of the ester groups in the 1,8-dicarboxylate would decrease the electron density of the ring system, making it less susceptible to attack by electrophiles.

Nucleophilic Substitution: The electron-withdrawing ester groups activate the naphthalene ring towards nucleophilic aromatic substitution (SNAr). libretexts.org This reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient carbon atom, forming a negatively charged intermediate known as a Meisenheimer complex, before a leaving group is expelled. libretexts.org Modifications to the naphthalene core of 1,8-naphthalimides, which possess a similar electronic profile, are often achieved through nucleophilic substitution reactions. researchgate.net While simple aryl halides are generally resistant to nucleophilic attack, the presence of strongly electron-attracting groups, such as the carboxylates in this compound, can dramatically increase reactivity. libretexts.org

Oxidative and Reductive Transformations

The naphthalene-1,8-dicarboxylate system can undergo both oxidative and reductive transformations under appropriate conditions.

Oxidative Transformations: The oxidation of related dimethylnaphthalenes often targets the methyl groups or the aromatic ring. For example, 2,6-dimethylnaphthalene (B47086) is oxidized to produce 2,6-naphthalenedicarboxylic acid, a key monomer for high-performance polymers. wikipedia.org Crude enzyme preparations from Pseudomonas bacteria have been shown to oxidize 1,8-dimethylnaphthalene (B165263) by hydroxylating one of the methyl groups to form 1-methyl-8-oxymethylnaphthalene. nih.gov For this compound, where the methyl groups are part of the ester functionality, harsh oxidative conditions would likely lead to the degradation of the naphthalene ring system itself.

Reductive Transformations: The reduction of the naphthalene core can lead to various hydrogenated products. More controlled reductive processes can generate radical species. For example, a rigid naphthalene-1,8:4,5-bis(dicarboximide) cyclophane has been shown to form a radical anion and a diamagnetic diradical dianion upon reduction. nih.govresearchgate.net This demonstrates the ability of the electron-deficient naphthalene core to accept electrons and form stable reduced species where electron delocalization occurs through space between the π-systems. nih.gov

Derivatization and Functionalization Strategies

Chemical Modification of Ester Groups

The two methyl ester groups at the peri-positions of the naphthalene (B1677914) ring are primary sites for chemical reactions. Their transformation into other functional groups, such as amides, imides, and alcohols, significantly alters the molecule's characteristics and potential applications.

The conversion of the ester groups of dimethyl naphthalene-1,8-dicarboxylate to amides and imides is a common derivatization pathway. While direct amidation with amines is possible, the reaction often proceeds more efficiently through the intermediate 1,8-naphthalic anhydride (B1165640). wikipedia.org This anhydride is readily formed from the corresponding dicarboxylic acid, which can be obtained by hydrolysis of the dimethyl ester.

The reaction of 1,8-naphthalic anhydride with ammonia (B1221849) or primary amines yields naphthalimides, which are important intermediates for dyes and pigments. google.com For instance, reacting the anhydride with a primary amine in a solvent like N-methylpyrrolidone or ethanol (B145695) is a standard method for producing N-substituted naphthalimides. google.comrsc.org Aromatic amines can also be used to afford N-aryl-1,8-naphthalimides. rsc.org

The general process can be summarized as follows:

Hydrolysis: The this compound is hydrolyzed to naphthalene-1,8-dicarboxylic acid.

Anhydride Formation: The dicarboxylic acid is dehydrated, often by heating, to form 1,8-naphthalic anhydride.

Imidation: The anhydride is then reacted with a suitable amine (R-NH₂) to yield the corresponding N-substituted naphthalimide. rsc.orgnih.gov

| Reactant | Reagent | Product | Solvent | Reference |

| y-halo-1,8-naphthalic anhydride | Primary Amine (A1) | y-halo-1,8-naphthylimide | N-methyl pyrrolidone | google.com |

| 4-chloro-1,8-naphthalic anhydride | Amines | 4-chloro-1,8-naphthalimides | 1,4-dioxane or 2-methoxyethanol | nih.gov |

| 1,8-naphthalic anhydride | Ammonium (B1175870) Acetate | 1,8-naphthalimide | DMF | rsc.org |

This table presents examples of imide formation reactions starting from the closely related naphthalic anhydride.

The ester functionalities of this compound can be reduced to form the corresponding diol, 1,8-naphthalenedimethanol. This transformation converts the electron-withdrawing ester groups into neutral hydroxymethyl groups, altering the electronic properties and steric profile of the molecule.

The reduction is typically achieved using powerful reducing agents capable of converting esters to alcohols. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) is the most common reagent for this purpose. The reaction proceeds via the nucleophilic attack of the hydride ion on the carbonyl carbon of the ester, followed by a second hydride attack on the intermediate aldehyde.

The resulting product, 1,8-naphthalenedimethanol, is a valuable building block for synthesizing new ligands, macrocycles, and polymers where the peri-substituted diol structure can impart unique conformational constraints.

Introduction of Additional Functionalities to the Naphthalene Ring

Beyond modifying the ester groups, the aromatic naphthalene core itself can be functionalized. Electrophilic aromatic substitution and other reactions allow for the introduction of various substituents, further diversifying the chemical space accessible from this compound.

Halogen atoms, such as chlorine and bromine, can be introduced onto the naphthalene ring, typically through electrophilic substitution. These halogenated derivatives serve as versatile intermediates for further functionalization, as the halogen atom can be displaced by various nucleophiles. wikipedia.org

The halogenation is often performed on the more reactive 1,8-naphthalic anhydride precursor. For example, methods have been developed for the preparation of 4-halogenonaphthalic acid anhydrides by treating an aqueous solution of an alkali metal salt of naphthalic acid with a halogen or an alkali metal hypohalogenite. google.com The reaction conditions, such as the medium (acidic or alkaline), can influence the position of substitution. Bromination in an alkaline medium, for instance, tends to yield 4-bromonaphthalic acid anhydride. google.com

| Starting Material | Halogenating Agent | Product | Reaction Medium | Reference |

| Naphthalic acid alkali salt | Halogen or alkali metal hypohalogenite | 4-halogenonaphthalic acid anhydride | Aqueous, with Mg salt and alkali hydroxide (B78521) | google.com |

| Naphthalic acid anhydride | Bromine | 4-bromonaphthalic acid anhydride | Alkaline | google.com |

| Naphthalic acid anhydride | Bromine | 3-bromonaphthalic acid anhydride | Acidic | google.com |

Nitration introduces a nitro group (—NO₂) onto the naphthalene ring, a powerful electron-withdrawing group that significantly modifies the electronic properties of the molecule. The nitration of dimethylnaphthalenes in acetic anhydride has been studied, providing insight into the directing effects of the existing substituents. rsc.org For 1,8-dimethylnaphthalene (B165263), nitration with nitric acid in acetic anhydride yields a mixture of 2-nitro and 4-nitro products. researchgate.net These findings suggest that nitration of this compound would similarly lead to substitution on the available ring positions.

Amino groups (—NH₂) can be introduced either by reduction of a nitro group or by nucleophilic substitution of a halogen. The latter is a common strategy. For example, 4-amino-1,8-naphthalimide (B156640) derivatives are synthesized by first preparing a 4-halo-1,8-naphthalimide, followed by the reaction with an amine to displace the halogen atom. google.comnih.gov This two-step process is often more efficient than direct amination.

| Precursor | Reaction | Product | Reagents/Conditions | Reference |

| 1,8-dimethylnaphthalene | Nitration | 2-nitro and 4-nitro-1,8-dimethylnaphthalene | Nitric acid in acetic anhydride | researchgate.net |

| y-halo-1,8-naphthalic anhydride | Amination | y-amino-1,8-naphthylimide | Amine (A2) in N-methyl pyrrolidone | google.com |

| 4-chloro-1,8-naphthalimide | Amination | 4-amino-1,8-naphthalimide derivative | Aliphatic primary or secondary amines | nih.gov |

Oligomerization and Polymerization Processes

This compound and its parent dicarboxylic acid are valuable monomers for creating oligomers and polymers. The rigid naphthalene backbone and the defined geometry of the 1,8-dicarboxylate groups can lead to materials with high thermal stability and specific photophysical properties.

A significant application is in the synthesis of coordination polymers. In these materials, the dicarboxylate acts as a ligand, bridging metal ions to form extended one-, two-, or three-dimensional networks. For example, naphthalene-1,8-dicarboxylate has been used to synthesize zinc-based coordination polymers. rsc.orgrsc.org These materials can exhibit interesting properties, such as intense blue luminescence, originating from the electronic transitions within the naphthalene-based ligand. rsc.org The structure and dimensionality of the resulting polymer depend on the coordination geometry of the metal ion and the specific reaction conditions used during synthesis. rsc.org

Monomer Applications in Polymer Synthesis

This compound and its parent compound, 1,8-naphthalenedicarboxylic acid, are recognized as monomers for the synthesis of various polymers, including polyesters and polyamides. google.comgoogleapis.com The production of polyester (B1180765) resins can be achieved through an esterification or transesterification reaction where the monomer components are heated and melted together. epo.org The typical temperature for this reaction ranges from 180°C to 250°C, with a reaction time of 1.5 to 10 hours. epo.org

While theoretically applicable, the use of the 1,8-isomer is less common than other isomers like 2,6-naphthalenedicarboxylic acid for creating high-performance polyesters. epo.org Research has also investigated the role of this compound as an additive. In one study, it was found to act as a sensitizer (B1316253) for the photooxidation of polypropylene, a phenomenon attributed to the potential formation of unstable quinone structures. cnrs.fr

The dicarboxylic acid form is also listed as a potential component for producing polyamides, which are valued for their heat resistance. googleapis.com These high-performance polyamides can achieve melting points of 250°C or higher and glass transition temperatures of 110°C or higher. googleapis.com

Solid-State Polymerization

Solid-state polymerization (SSP) is a process used to increase the molecular weight of polymers and is applicable to polyesters. google.com.bn Patents discussing the SSP of common polyesters like PET sometimes list this compound among a wide range of potential co-monomers. google.com.bngoogle.com For polyamides derived from dicarboxylic acids such as 1,8-naphthalenedicarboxylic acid, solid-phase polymerization is considered a preferable production method as it can better suppress thermal deterioration during the process. googleapis.com However, detailed research findings or specific examples of polymers derived primarily from this compound undergoing solid-state polymerization were not available in the searched literature.

Role in Coordination Chemistry and Supramolecular Assembly

When the ester groups are hydrolyzed, the resulting naphthalene-1,8-dicarboxylate anion acts as a versatile ligand in coordination chemistry, readily binding to metal ions to form a variety of discrete coordination complexes and extended polymeric structures. rsc.org

Formation of Coordination Polymers (CPs)

The naphthalene-1,8-dicarboxylate ligand is utilized in the synthesis of coordination polymers (CPs), where it links metal centers into extended networks. A notable example involves the synthesis of zinc-based CPs where the structure and dimensionality of the resulting polymer are influenced by the synthesis conditions and the specific ligands used. rsc.org

For instance, a one-dimensional (1D) coordination polymer with the formula [Zn(ntca)DMF]n·DMF has been synthesized, where ntca²⁻ represents 1,4,5,8-naphthalenetetracarboxylate 1,8-monoanhydride, a derivative formed in situ. rsc.org In this structure, the zinc centers are linked by the carboxylate ligands to form 1D chains, which are further organized by hydrogen bonding interactions. rsc.org The photophysical properties of these materials have been studied, with some exhibiting intense blue luminescence. rsc.org

| Compound Formula | Metal Ion | Ligand(s) | Dimensionality | Key Feature | Ref. |

| [Zn(ntca)DMF]n·DMF | Zn(II) | ntca²⁻, DMF | 1D | Forms polymer chains packed by hydrogen bonds. | rsc.org |

Integration into Metal-Organic Frameworks (MOFs)

Building upon the principles of coordination chemistry, the naphthalene-1,8-dicarboxylate ligand is also integrated into higher-dimensional structures that can be classified as Metal-Organic Frameworks (MOFs). These materials are characterized by their porous, crystalline structures.

By employing a derivative of 1,8-naphthalenedicarboxylic acid, researchers have synthesized 2D and 3D anionic frameworks with zinc. rsc.org Specifically, a ligand derived from reacting naphthalene-1,4,5,8-tetracarboxylic acid dianhydride with 5-aminotetrazole (B145819) was used to create CPs with formulas (CH₃)₂NH₂n·2H₂O and (CH₃)₂NH₂n. rsc.org These compounds form 2D layered and 3D anionic frameworks, respectively, with dimethylammonium cations occupying the voids within the structure. rsc.org The resulting 3D framework demonstrates how the geometry of the naphthalene-based ligand directs the formation of a complex, extended network. rsc.org The potential for creating MOFs is also suggested by patent classifications that link this compound to the field of coordination polymers and MOFs. google.com

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Analysis

X-ray crystallography provides precise measurements of bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred arrangement in the solid state.

In the crystalline state, the dimethyl naphthalene-1,8-dicarboxylate molecule, with the chemical formula C₁₄H₁₂O₄, exhibits a non-planar conformation. researchgate.net A significant feature of its structure is the pronounced twisting of the two ester groups relative to the naphthalene (B1677914) ring system. This deviation from planarity is a direct consequence of steric hindrance between the peri-positioned substituents.

Table 1: Selected Crystallographic Data for this compound Analogs

| Compound | Dihedral Angle (Naphthalene & Ester Group 1) | Dihedral Angle (Naphthalene & Ester Group 2) | Reference |

|---|---|---|---|

| Diethyl naphthalene-1,8-dicarboxylate | 46.1 (4)° | 39.9 (1)° | researchgate.net |

| Di-n-propyl anthracene-1,8-dicarboxylate | Not Coplanar | Not Coplanar | researchgate.net |

| Dimethyl 1,8-naphthalenedicarboxylate | 43.9 (2)° | 41.8 (2)° | researchgate.net |

This table presents a comparison of the torsional strain in related dicarboxylate compounds, highlighting the consistent non-planar arrangement of the ester groups.

The crystal packing of this compound is stabilized by a network of weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors, C—H⋯O hydrogen bonds play a crucial role in the formation of the crystal lattice. researchgate.netresearchgate.net These interactions involve hydrogen atoms from the methyl groups or the naphthalene ring and oxygen atoms of the carbonyl groups on adjacent molecules.

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a well-documented phenomenon in organic molecules. nih.govnih.gov Different polymorphs of a substance can exhibit varying physical properties. While specific studies on the polymorphism of this compound are not extensively detailed in the provided search results, the principles of crystal packing in similar molecules suggest its potential to form multiple crystalline forms. The crystallization conditions, such as solvent and temperature, can influence which polymorphic form is obtained. nih.gov The existence of different crystal packing arrangements can arise from subtle variations in the intermolecular interactions, leading to different unit cells and space groups.

Solution-State Dynamic Studies

In contrast to the static picture provided by X-ray crystallography, solution-state studies reveal the dynamic nature of this compound.

Variable-Temperature NMR (VT-NMR) spectroscopy is a powerful technique used to study dynamic processes in molecules, such as conformational changes that are rapid on the NMR timescale. nih.gov By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts and signal multiplicities that provide information about the energy barriers between different conformations. For molecules with restricted rotation, such as this compound, VT-NMR can be employed to probe the rotational dynamics of the ester groups. As the temperature is lowered, the rate of rotation may slow down to the point where separate signals for different conformers can be observed.

In solution, the ester groups of this compound are expected to undergo rotation around the C-C single bonds connecting them to the naphthalene core. This rotation gives rise to different conformational isomers. Due to the steric hindrance between the two ester groups, this rotation is not free but is restricted, leading to a preferred set of conformations.

Solution-state NMR studies on similar highly congested molecules, like 1,8-diacridylnaphthalenes, have shown that intramolecular π-stacking interactions can be observed, leading to characteristic upfield shifts in the proton NMR spectrum. nih.gov This suggests that even in solution, the aromatic rings of the ester groups in this compound might adopt conformations that allow for intramolecular interactions. The dynamic equilibrium between these different conformations can be influenced by the solvent and temperature, affecting the observed spectroscopic properties.

Advanced Spectroscopic Probes for Electronic Structure

The electronic and photophysical properties of this compound and its derivatives are subjects of significant research interest. Advanced spectroscopic techniques provide deep insights into the electronic structure, excited-state dynamics, and the influence of molecular conformation on these properties.

Photoluminescence (PL) and Emission Spectroscopy

Photoluminescence (PL) spectroscopy is a powerful tool to characterize the emission properties of fluorescent compounds. Derivatives of naphthalene-1,8-dicarboxylic acid, such as 1,8-naphthalimides, are known for their strong fluorescence and are used in various applications, including fluorescent dyes and probes. researchgate.net The photophysical properties of these molecules, including their emission spectra, are influenced by their chemical structure and the surrounding environment. researchgate.netnih.gov

For instance, studies on coordination polymers based on naphthalene-1,8-dicarboxylate have shown that these materials can exhibit intense blue luminescence originating from the electronic transitions within the ligand. rsc.org The emission properties, including quantum yield and lifetime, are key parameters determined through PL measurements. rsc.org In some cases, the fluorescence quantum yield of related naphthalimide derivatives can be quite high, although this is sensitive to the solvent's polarity. researchgate.netnih.gov For example, the fluorescence quantum yield for certain dyads in toluene (B28343) is in the order of a few percent. nih.gov

The emission spectra of related naphthalic anhydride (B1165640) derivatives show distinct maxima. For example, Naphthalene-1,4,5,8-tetracarboxylic acid dianhydride exhibits emission maxima at 422 nm and 455 nm when excited at 325 nm. rsc.org Another related ligand, H3L, shows a single emission band peaking at 460 nm under the same excitation wavelength. rsc.org

Table 1: Photoluminescence Data for Naphthalene Derivatives

| Compound | Excitation Wavelength (nm) | Emission Maxima (nm) |

|---|---|---|

| Naphthalene-1,4,5,8-tetracarboxylic acid dianhydride | 325 | 422, 455 |

This table presents photoluminescence data for compounds structurally related to this compound, illustrating typical emission characteristics in the blue-green region of the spectrum.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption spectra of naphthalene derivatives are characterized by transitions labeled as ¹Lₐ and ¹Lₑ, which correspond to excitations to different singlet states. researchgate.net The positions and intensities of these absorption bands are sensitive to substitution on the naphthalene core. mdpi.com

For this compound, the two ester groups are twisted relative to the naphthalene ring, which influences the electronic structure. researchgate.net In related compounds, such as certain 1,8-diarylnaphthalenes, the UV-Vis spectra show strong absorption, contributing to their use as blue and green light emitters. nih.gov The electronic absorption spectra of triads consisting of a naphthalenediimide core are often composites of their constituent parts, indicating weak electronic coupling. rsc.org

UV-Vis spectroscopic data for various naphthalene derivatives reveal absorption maxima (λmax) at different wavelengths, which are influenced by the specific substituents and the solvent used. For example, a chloroform (B151607) solution of a particular naphthalimide derivative shows absorption maxima at 282 nm, with shoulders at 317 nm and 350 nm, and another peak at 429 nm. rsc.org Another derivative in the same solvent exhibits maxima at 280 nm, with shoulders at 324 nm and 387 nm, and a peak at 437 nm. rsc.org

Table 2: UV-Vis Absorption Data for Naphthalene Derivatives in Chloroform

| Derivative | λmax (nm) |

|---|---|

| Derivative A | 282, 317 (sh), 350 (sh), 429 |

| Derivative B | 280, 324 (sh), 387 (sh), 437 |

| Derivative C | 352 (sh), 419 |

sh = shoulder. This table showcases the electronic absorption maxima for several naphthalene derivatives, highlighting the influence of different structural modifications on the electronic transitions. rsc.org

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopy is crucial for understanding the fate of a molecule after it absorbs light. These techniques can track the ultrafast processes of energy relaxation and charge transfer that occur on picosecond (10⁻¹² s) and femtosecond (10⁻¹⁵ s) timescales. nih.govchemrxiv.org

For porphyrin-naphthalenediimide systems, which are structurally related to this compound, ultrafast fluorescence and transient absorption spectroscopy have been used to investigate excited-state dynamics. rsc.org In these systems, photoinduced charge separation can occur from the excited porphyrin to the naphthalenediimide unit with time constants on the order of ~1 to ~25 picoseconds, depending on the specific molecules and the solvent. nih.govrsc.org The subsequent charge recombination is also an ultrafast process, often occurring within tens of picoseconds. nih.govrsc.org

The excited-state lifetimes of naphthalene-based azo dyes have been shown to have multiple decay components, with lifetimes ranging from sub-picoseconds to tens of picoseconds. rsc.orgnih.gov For example, certain azo dyes exhibit three distinct excited-state lifetimes of approximately 0.7-1.5 ps, 3-4 ps, and 20-40 ps. nih.gov These lifetimes are attributed to different deactivation pathways of the excited states. rsc.orgnih.gov The dynamics are highly dependent on the solvent polarity, with different decay channels, such as intersystem crossing, becoming dominant in different environments. nih.gov

The study of excited-state dynamics is essential for designing molecules with specific photophysical properties, for example, in the context of developing new photosensitizers or fluorescent probes where controlling the lifetime of the excited state is critical. rsc.org

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Naphthalene-1,4,5,8-tetracarboxylic acid dianhydride |

| H3L |

| Naphthalimide |

| Porphyrin |

| Naphthalenediimide |

| Naphthalene-based azo dyes |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. These calculations for Dimethyl naphthalene-1,8-dicarboxylate reveal how its unique geometry influences its electronic properties.

The core of its reactivity lies in its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept them. For aromatic systems like naphthalene (B1677914), these orbitals are typically π-orbitals delocalized across the ring system. However, the presence of two electron-withdrawing methoxycarbonyl groups at the peri positions (1 and 8) significantly modifies this picture. These groups lower the energy of both the HOMO and LUMO, making the molecule less susceptible to electrophilic attack than unsubstituted naphthalene.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation. A larger gap implies higher stability. nih.govscirp.org DFT calculations on related naphthalene derivatives show that such substitutions significantly tune these energy levels. researchgate.net For this compound, the HOMO is expected to be localized primarily on the naphthalene ring, while the LUMO would have significant contributions from the carbonyl groups of the esters. This separation of frontier orbitals is crucial for its photophysical properties.

Furthermore, computational studies on related peri-substituted naphthalenes have demonstrated that electronic density is a key predictor of reactivity. For instance, DFT calculations on 1-naphthaldehyde (B104281) have shown that the peri-position has a higher electronic density, making it the more favorable site for C-H activation in certain catalyzed reactions. nih.gov This principle suggests that the electronic landscape of this compound, particularly the charge distribution around the naphthalene core and the ester functionalities, is a primary determinant of its chemical reactivity.

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 samipubco.com |

| Quinoline (Benzo[b]pyridine) | DFT/6-31+G(d,p) | -6.65 | -1.82 | 4.83 scirp.org |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -0.268 | -0.181 | 0.087 nih.gov |

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) for Photophysical Properties

The interaction of molecules with light, leading to absorption and emission, is described by their photophysical properties. DFT and its extension for excited states, Time-Dependent Density Functional Theory (TD-DFT), are the premier computational tools for investigating these phenomena.

DFT calculations are first used to determine the optimized ground-state geometry of the molecule. For this compound, these calculations confirm experimental findings that steric hindrance between the two bulky ester groups at the peri-positions forces them to twist out of the plane of the naphthalene ring. researchgate.netresearchgate.net This twisting has profound effects on the electronic and photophysical properties.

TD-DFT calculations are then performed on this optimized geometry to predict the molecule's electronic absorption spectrum. researchgate.net This involves calculating the energies of vertical excitations from the ground state to various excited states and the probability (oscillator strength) of each transition. Studies on similar naphthalene-based compounds, such as core-substituted naphthalene diimides, show that TD-DFT can accurately predict absorption maxima (λmax). scirp.org For this compound, the lowest energy absorption bands in the UV-visible spectrum are expected to correspond to π→π* transitions within the naphthalene system, modulated by the ester groups.

Computational modeling on related fluorescent compounds suggests that factors like intramolecular charge transfer (ICT) and the surrounding solvent environment are critical. mdpi.com In protic solvents, hydrogen bonding can stabilize the excited state, leading to enhanced emission intensity. TD-DFT can model these solvent effects, often using continuum models like the Polarizable Continuum Model (PCM), to provide more accurate predictions of photophysical behavior in solution. These calculations can help elucidate the nature of the excited states (e.g., π→π* or n→π*) and predict deactivation pathways, such as intersystem crossing, which influences fluorescence quantum yield. mdpi.com

| Molecule/System | Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Key Orbitals Involved |

|---|---|---|---|---|

| Pt(II) Naphthalimide Complex | S0 → S1 | 2.88 | 430 | HOMO → LUMO (π→π) researchgate.net |

| Core-Substituted Naphthalene Diimide | S0 → S1 | ~2.1 - 2.5 | ~500 - 590 | HOMO → LUMO (Charge Transfer) scirp.org |

| 1-Acyl-8-pyrrolylnaphthalene | S0 → S1 | Not Specified | Not Specified | π→π with ICT character mdpi.com |

Mechanistic Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the step-by-step pathways of chemical reactions, known as reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely route a reaction will take. While specific mechanistic studies on this compound were not prominent in search results, the principles can be illustrated through reactions of similar compounds.

For example, DFT calculations have been used to understand the selectivity of C-H methylation on the 1-naphthaldehyde scaffold. nih.gov By comparing the energy barriers (ΔG‡) of different possible pathways, researchers concluded that peri-methylation was energetically more favorable than ortho-methylation due to a lower-energy transition state. nih.gov This type of analysis would be crucial for predicting the outcomes of reactions involving this compound, such as functionalization of the naphthalene ring.

Another area where computational modeling would be vital is in understanding reactions at the ester groups. The hydroboration of esters, for instance, can be elucidated using DFT to propose catalytically active species and map the energy profile of the reduction mechanism. researchgate.net For this compound, such modeling could predict whether the two ester groups react independently or if the reaction of one influences the other, and it could clarify the role of catalysts by modeling their coordination and effect on transition states.

Molecular Dynamics Simulations for Solution-State Behavior

While quantum mechanics is ideal for studying the electronic details of a single molecule, Molecular Dynamics (MD) simulations are used to model the physical movements and interactions of atoms and molecules over time. MD simulations can provide a detailed picture of how this compound behaves in a solvent, accounting for its flexibility and its interactions with surrounding solvent molecules.

In an MD simulation, the forces between atoms are calculated using a classical force field, and Newton's equations of motion are solved to track the trajectory of each atom. This allows for the study of dynamic processes like conformational changes. For this compound, a key area of interest would be the rotation of the two methoxycarbonyl groups. MD simulations could reveal the rotational energy barriers and the preferred orientations of these groups in different solvents, shedding light on how the solvent environment affects the molecule's average conformation.

Furthermore, MD simulations are used to study solvation, revealing how solvent molecules arrange themselves around the solute. This can be used to calculate properties like the solvent-accessible surface area and to understand how specific interactions, such as hydrogen bonding from a protic solvent to the carbonyl oxygens, might influence the molecule's behavior. researchgate.net This information is complementary to the continuum solvent models used in DFT and provides a more explicit, dynamic view of the molecule in its solution-state environment.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry offers highly reliable methods for predicting spectroscopic data, which can be used to interpret experimental spectra or to identify unknown compounds. The conformation, or three-dimensional shape, of a molecule is intimately linked to its spectroscopic signature.

The most significant conformational feature of this compound is the steric strain between the two ester groups at the peri-positions. Experimental crystal structure data shows that to relieve this strain, the ester groups are twisted significantly out of the plane of the naphthalene ring, with torsion angles of approximately 44° and 42°. researchgate.netresearchgate.net Computational geometry optimization using methods like DFT accurately reproduces this twisted, non-planar conformation. A potential energy surface scan, where the energy is calculated as a function of the ester group torsion angles, could precisely map the energy landscape, revealing the most stable conformations and the energy barriers to rotation.

Once the optimized geometry is obtained, spectroscopic parameters can be calculated.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be predicted with good accuracy. These calculations are invaluable for assigning peaks in experimental spectra, especially for complex molecules.

Vibrational Spectroscopy: The frequencies and intensities of bands in the infrared (IR) and Raman spectra can also be calculated. These correspond to the molecule's vibrational modes (stretching, bending, etc.). Comparing the calculated spectrum to the experimental one is a powerful method for confirming a molecule's structure. Studies on related compounds like 1,8-dimethylnaphthalene (B165263) have shown excellent agreement between DFT-calculated vibrational frequencies and experimental data. researchgate.net

| Spectroscopy Type | Calculated Parameter | Typical Information Provided |

|---|---|---|

| NMR | Chemical Shift (δ, ppm) | Electronic environment of each unique nucleus (1H, 13C) |

| IR/Raman | Vibrational Frequency (cm-1) | Identification of functional groups and fingerprinting of molecular structure |

| UV-Vis | λmax (nm), Oscillator Strength | Electronic transitions (e.g., π→π*) and absorption intensity |

Applications in Advanced Materials Science

Precursor in Functional Polymer Design

The unique structure of naphthalene-1,8-dicarboxylic acid derivatives, including the dimethyl ester, positions them as important intermediates and monomers in the preparation of functional polymers. evitachem.comresearchgate.net The inherent thermal stability and rigidity of the naphthalene (B1677914) unit can be imparted to the resulting polymer backbone, leading to materials with enhanced characteristics.

Dimethyl naphthalene-1,8-dicarboxylate is recognized for its application as a precursor in the synthesis of high-performance polymers. evitachem.com The ester groups can undergo reactions such as transesterification to form polyesters. The inclusion of the 1,8-naphthalene moiety into the polymer chain contributes to superior thermal and mechanical properties compared to polymers based on more flexible aliphatic or simpler aromatic units. While specific, large-scale commercial polymers based exclusively on the 1,8-isomer are not as common as those from other isomers like the 2,6-naphthalate, its derivatives are crucial in research for creating materials that require high-temperature resistance and structural integrity.

The synthesis of specialty resins can utilize this compound to achieve specific functionalities. Its structure is conducive to creating resins with high glass transition temperatures and enhanced chemical resistance. These properties are critical in applications demanding robust materials that can withstand harsh operating conditions, such as in specialized coatings, composites, and electronic components.

Ligand and Building Block in Luminescent Materials

The aromatic system of the naphthalene core provides inherent photophysical properties, making its derivatives, like this compound, excellent building blocks for luminescent materials. researchgate.net When the corresponding dicarboxylate is used as an organic ligand, it can coordinate with metal ions to form complex, multi-dimensional structures that exhibit strong light-emitting properties. rsc.org

Naphthalene-1,8-dicarboxylate is an effective ligand for constructing photoluminescent coordination polymers (CPs). ehu.es These materials are formed by linking metal ions (such as Zn(II), Mn(II), Co(II), Ni(II), and Cu(II)) with the organic dicarboxylate ligand. researchgate.netrsc.orgfigshare.com The resulting structures can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. researchgate.netrsc.org

The luminescence in these CPs often originates from the electronic transitions within the naphthalene-based ligand. ehu.esrsc.org For instance, zinc-based coordination polymers incorporating naphthalene-1,8-dicarboxylate have been shown to exhibit intense blue luminescence. ehu.esrsc.org The choice of the metal ion is crucial; closed-shell ions like Zn(II) are often used because they help prevent the quenching of luminescence that can occur with other metal centers. rsc.org The rigidity and large conjugated π-system of the naphthalimide or naphthalene core are key to their photophysical properties. rsc.org

Table 1: Examples of Photoluminescent Coordination Polymers with Naphthalene Dicarboxylate Ligands

| Metal Ion | Polymer Dimensionality | Key Structural Feature | Observed Luminescence | Reference |

|---|---|---|---|---|

| Zinc (Zn) | 1D, 2D, 3D | Paddlewheel units, layered frameworks | Intense Blue Emission | rsc.org, rsc.org, ehu.es |

| Manganese (Mn) | 3D Supramolecular | Layer-like structure | Quenched Emission | researchgate.net |

| Cobalt (Co) | 2D/3D Supramolecular | Sheet and layer networks | Quenched Emission | researchgate.net |

| Nickel (Ni) | 3D Supramolecular | H-bonded chain-like architecture | - | researchgate.net |

| Copper (Cu) | 2D/3D Supramolecular | Lamellar and sheet-like structures | - | researchgate.net |

The strong luminescent properties of coordination polymers derived from naphthalene dicarboxylates provide a conceptual basis for their use in developing fluorescent probes. rsc.org Luminescent CPs have demonstrated potential as chemical sensors for detecting ions, small molecules, and changes in environmental conditions like temperature and pH. rsc.org The principle relies on the modulation of the material's fluorescence upon interaction with a target analyte. Although specific fluorescent probes based directly on this compound are a developing area, the proven photophysical performance of its related coordination polymers suggests a strong potential for designing sensitive and selective sensing platforms.

Components in Optoelectronic Devices (Conceptual Link)

Materials that exhibit robust photoluminescence are fundamental to the development of optoelectronic devices. The class of coordination polymers derived from naphthalene-1,8-dicarboxylate, with their tunable and intense emissions, are promising candidates for such applications. researchgate.netrsc.org The ability to generate light upon UV excitation is a key characteristic for components in devices like organic light-emitting diodes (OLEDs) or optical sensors. The modular nature of CPs, where both the metal ion and the organic ligand can be systematically varied, allows for the fine-tuning of emission wavelengths and quantum yields, which is a critical advantage in designing materials for specific optoelectronic functions. rsc.org

Development of Novel Porous Materials (e.g., MOFs)

This compound and its isomers serve as crucial precursors for the synthesis of naphthalenedicarboxylate (NDC) linkers, which are widely utilized in the construction of Metal-Organic Frameworks (MOFs). MOFs are a class of crystalline porous materials composed of metal ions or clusters connected by organic ligands. researchgate.netrsc.org The rigid and aromatic nature of the naphthalene core in NDC linkers makes them excellent candidates for building robust frameworks with tailored properties for various applications. researchgate.net In the synthesis process, the ester groups of dimethyl naphthalenedicarboxylate are typically hydrolyzed, allowing the resulting carboxylate groups to coordinate with metal centers, forming the extended, porous network characteristic of MOFs. acs.org The choice of NDC isomer and the metal ion, along with synthetic conditions, dictates the final topology, porosity, and functional properties of the resulting MOF. researchgate.netfrontiersin.org

Research has demonstrated the versatility of NDC linkers in creating a diverse range of MOFs with different metal ions, including lanthanides, zirconium, cobalt, and yttrium. researchgate.netacs.orgnih.govnih.gov These materials are synthesized through methods such as solvothermal, hydrothermal, and microwave-assisted routes. researchgate.netresearchgate.net The resulting naphthalenedicarboxylate-based MOFs exhibit high thermal stability and significant porosity, making them subjects of intensive investigation. researchgate.netresearchgate.net

Detailed Research Findings

Scientific studies have explored the synthesis and properties of various MOFs derived from naphthalenedicarboxylic acid isomers. These investigations reveal how the combination of the NDC linker with different metal nodes leads to frameworks with unique structural and functional characteristics.

Zirconium-based MOFs: A zirconium-based MOF with the UiO-66 topology was successfully synthesized using 1,4-naphthalenedicarboxylic acid (1,4-NDC) as the linker (UiO-66-NDC). acs.org The synthesis was tuned using a benzoic acid modulator, which was found to increase the crystal size and surface area of the final product. acs.org However, the modulator also introduced structural defects, such as missing linkers and Zr₆(OH)₄O₄ clusters, which reduced the thermal stability. acs.org Despite these defects, the material remained stable after activation at 200 °C and in water, indicating its potential for applications in catalysis and molecular sorption. acs.org

Cobalt-based MOFs: A cobalt-based MOF was prepared via a solvothermal method using 2,6-naphthalenedicarboxylic acid (2,6-NDC) as the organic linker and N,N-dimethylformamide (DMF) as the solvent. nih.gov The thermal decomposition of this pristine cobalt-based MOF (CN-R) was studied using thermogravimetric analysis (TGA). nih.gov Pyrolysis of the MOF at different temperatures (300, 400, and 500 °C) resulted in the formation of nanoporous cobalt oxide (Co₃O₄). nih.gov The decomposition of the 2,6-naphthalenedicarboxylate linker was observed in the temperature range of 215 to 300 °C. nih.gov

Lanthanide and Yttrium-based MOFs: The structural diversity of MOFs based on 2,6-naphthalenedicarboxylic acid has been extensively studied, particularly with rare-earth elements like yttrium (Y). frontiersin.orgnih.gov The use of different coordinating modulators in the synthesis of Y-NDC MOFs leads to a range of crystalline phases, each with different coordination environments and void spaces. frontiersin.orgnih.gov This is in contrast to many transition metal MOFs where modulators often influence properties without changing the underlying topology. frontiersin.orgnih.gov For instance, a series of six different yttrium frameworks with the 2,6-NDC linker were synthesized by employing various modulators. frontiersin.orgnih.gov Thermogravimetric analysis of these materials showed varied thermal stabilities; for example, one structure lost its coordinated DMF molecules between 115°C and 290°C, with the organic linker decomposing between 525°C and 618°C. nih.gov

Lanthanide-based MOFs (Ln-MOFs) using naphthalene dicarboxylate have also been synthesized for their potential in applications like near-infrared (NIR) emission. researchgate.net These MOFs, incorporating elements such as Praseodymium (Pr), Samarium (Sm), Dysprosium (Dy), and Erbium (Er), were synthesized hydrothermally. researchgate.net

Alkaline Earth-based MOFs: New MOFs based on alkaline earth ions (Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺) have been synthesized using amino-substituted naphthalenedicarboxylates, such as 4-aminonaphthalene-2,6-dicarboxylate. rsc.org These compounds form open three-dimensional frameworks with unique network topologies and secondary building units (SBUs), including infinite rods and rare tetranuclear square planar clusters. rsc.org These materials exhibit ligand-based blue-green fluorescence. rsc.org

The table below summarizes the properties of several MOFs synthesized using naphthalenedicarboxylate linkers, highlighting the diversity achievable by varying the metal center and synthesis conditions.

| MOF Name/System | Metal Ion | NDC Isomer | Key Findings/Properties | Reference |

|---|---|---|---|---|

| UiO-66-NDC | Zirconium (Zr) | 1,4-NDC | Modulator increases crystal size and surface area but reduces thermal stability due to defects. Stable in water. | acs.org |

| Co-NDC | Cobalt (Co) | 2,6-NDC | Can be pyrolyzed to form nanoporous Co₃O₄. Linker decomposes between 215-300 °C. | nih.gov |

| Y-NDC Series | Yttrium (Y) | 2,6-NDC | Use of different modulators yields six distinct framework structures. Shows varied thermal stabilities. | frontiersin.orgnih.gov |

| Ln-MOFs | Lanthanides (Pr, Sm, Dy, Er) | NDC | Synthesized for near-infrared (NIR) emission applications. | researchgate.net |

| Alkaline Earth-MOFs | Mg, Ca, Sr, Ba | 4-aminonaphthalene-2,6-dicarboxylate | Forms 3D frameworks with unique topologies and exhibits blue-green fluorescence. | rsc.org |

The table below details the synthesis methods and characterization techniques used for different naphthalenedicarboxylate-based MOFs.

| MOF System | Synthesis Method | Characterization Techniques | Reference |

|---|---|---|---|

| Fe-NDC | Microwave irradiation, Solvothermal | XRD, SEM, FTIR, EDS, TGA | researchgate.net |

| Co-NDC | Solvothermal | TGA, FESEM, EDX, XRD, FTIR | nih.gov |

| Ln-MOFs | Hydrothermal | Morphology, Thermal Stability, and Luminescence Analysis | researchgate.net |

| UiO-66-NDC | Not specified | Synchrotron Powder X-ray Diffraction (PXRD) | acs.org |

| Y-NDC | Solvothermal, Microwave-assisted | Thermogravimetric Analysis (TGA) | frontiersin.orgnih.gov |

Future Directions and Emerging Research Areas

Integration with Nanotechnology and Supramolecular Systems

The rigid, planar naphthalene (B1677914) core of dimethyl naphthalene-1,8-dicarboxylate and its derivatives makes it an excellent candidate for constructing ordered nanoscale and supramolecular architectures. The ability of the carboxylate groups to coordinate with metal centers is a key feature driving this integration.

A significant area of research is the use of the corresponding dicarboxylic acid or its anhydride (B1165640) in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) . rsc.orgrsc.org These materials are formed by the self-assembly of metal ions or clusters with organic linkers, creating highly porous and crystalline structures. For instance, zinc-based coordination polymers incorporating naphthalene-1,8-dicarboxylate have been synthesized, forming one-dimensional (1D) chains. rsc.orgrsc.org These materials often exhibit interesting photoluminescence properties, which can be tuned by the selection of the metal center and the organic ligand. rsc.orgrsc.org

The structural and functional properties of these materials can be rationally designed. rsc.org For example, a zirconium-based MOF with a UiO-66 topology was synthesized using 1,4-naphthalenedicarboxylic acid (a positional isomer of the 1,8-dicarboxylate) as the linker (UiO-66-NDC). chemrxiv.orgacs.org Researchers found that the properties of this MOF, such as crystal size and surface area, could be tuned by using a modulator during synthesis. acs.org Such MOFs have shown potential as versatile photocatalysts for the degradation of dye chemicals, owing to their large surface area, stability, and effective light absorption. chemrxiv.org The ordered channels and cavities within these frameworks can also be used for gas storage, separation, and catalysis.

Future work will likely focus on creating more complex multi-dimensional frameworks with tailored pore sizes and functionalities. The integration of this compound into host-guest systems, where the naphthalene unit can interact with other molecules through π-π stacking, is another promising avenue for developing sensors and molecular recognition platforms.

Exploration of Bio-inspired and Sustainable Applications (excluding clinical/safety)

Drawing inspiration from nature's efficient use of materials and structures, researchers are exploring this compound for sustainable applications. researchgate.netnih.gov Bio-inspired design focuses on creating materials and systems that are efficient, multi-functional, and environmentally friendly. researchgate.netsynera.io

One key area is the development of bio-based polymers . While research on polyesters derived specifically from the 1,8-isomer is emerging, extensive work has been done on its isomer, dimethyl-2,6-naphthalene dicarboxylate (DMN), to produce poly(ethylene-2,6-naphthalene dicarboxylate) (PEN). google.com PEN is a high-performance polyester (B1180765) with excellent barrier properties, thermal stability, and mechanical strength, making it a sustainable alternative to petroleum-based plastics in applications like food packaging and electronic films. Future research could adapt these processes to the 1,8-isomer to create novel polymers with unique properties stemming from its different geometry.

The principles of biomimicry can guide the design of functional materials that minimize material diversity while achieving desired functions, thus enhancing recyclability. researchgate.netnih.gov For example, nature achieves strength and flexibility not just through material composition but through intricate architectures. researchgate.netyoutube.com Applying this to polymers derived from naphthalenedicarboxylates could lead to single-material products with varied properties, simplifying recycling streams.

Furthermore, the naphthalene core is a chromophore, and its derivatives are being investigated in the context of sustainable technologies. For example, MOFs constructed from naphthalenedicarboxylic acids have been explored as catalysts for degrading pollutants under light, mimicking natural photosynthetic processes. chemrxiv.org

| Application Area | Research Focus | Potential Benefit |

| Sustainable Polymers | Synthesis of polyesters from this compound. | Creation of high-performance, potentially recyclable plastics with unique properties derived from the 1,8-naphthalene structure. |

| Bio-inspired Materials | Using the naphthalene unit to design materials with multi-functionality from form, not just material diversity. researchgate.net | Enhanced recyclability and sustainability of products. researchgate.net |

| Sustainable Catalysis | Development of MOFs and CPs for photocatalytic degradation of pollutants. chemrxiv.org | Environmentally friendly methods for water purification and pollution control. |

Advanced In-situ Spectroscopic Monitoring of Reactions

Understanding and optimizing chemical reactions requires detailed knowledge of reaction pathways, intermediates, and kinetics. Advanced in-situ spectroscopic techniques, which monitor reactions in real-time without disturbing the system, are powerful tools for gaining these insights.

For reactions involving this compound and its derivatives, techniques like in-situ photoluminescence (PL) spectroscopy are particularly valuable. rsc.orgrsc.org For instance, when synthesizing coordination polymers, PL measurements can be performed on the solid-state materials to characterize their emission properties, including temperature dependence, lifetime, and efficiency. rsc.org This provides immediate feedback on how changes in the synthesis conditions (e.g., temperature, solvent) affect the optical properties of the final material. In one study, the emission spectrum of a naphthalene-1,4,5,8-tetracarboxylic acid dianhydride derivative showed distinct emission maxima, and excitation spectra were used to optimize the emission for further analysis. rsc.org

Future research will likely involve the application of a broader range of in-situ techniques. For example, in-situ NMR and FTIR spectroscopy could be used to follow the esterification or transesterification reactions that produce this compound, identifying intermediates and byproducts as they form. This would allow for precise control over the reaction, leading to higher yields and purity. Monitoring the self-assembly of MOFs in real-time can reveal the nucleation and growth mechanisms, which is crucial for controlling the final crystal size and morphology.

Machine Learning and AI in Compound Design and Property Prediction

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by accelerating the discovery and design of new molecules with desired properties. researchgate.netgoogle.com These computational tools can analyze vast datasets of chemical structures and properties to build predictive models, significantly reducing the time and cost associated with experimental screening. researchgate.netnih.gov

For a compound like this compound, ML models can be employed in several ways:

Property Prediction: AI models can be trained on large chemical databases to predict the physical, chemical, and electronic properties of novel derivatives of this compound before they are synthesized. researchgate.netresearchgate.net This includes predicting properties like solubility, stability, and photophysical characteristics. researchgate.net Deep learning models, for instance, can use a molecule's structural definition to generate "fingerprints" which are then used to predict properties like LogD (a measure of lipophilicity). researchgate.net

De Novo Design: Generative models can design entirely new molecules based on the naphthalene-1,8-dicarboxylate scaffold. By specifying a set of desired properties (e.g., strong fluorescence at a particular wavelength), the AI can propose new structures that are optimized for that function. ijpsjournal.com

Reaction Optimization: AI can also be used to predict the optimal reaction conditions for synthesizing these new derivatives, improving yields and reducing waste.

While the application of these techniques specifically to this compound is an emerging area, the general frameworks are well-established. researchgate.netijpsjournal.com The development of robust ML models for naphthalene-based compounds holds the key to unlocking their full potential in various applications. ijpsjournal.com

| AI/ML Application | Description | Example |

| Property Prediction | Using algorithms to forecast the characteristics of unsynthesized molecules. researchgate.netresearchgate.net | A deep learning model predicts the quantum yield of fluorescence for a new naphthalimide derivative. |

| Virtual Screening | Computationally screening large libraries of virtual compounds to identify candidates with high potential. researchgate.net | An ML model screens thousands of potential derivatives to find the best linkers for a new MOF. |

| Generative Design | Creating novel molecular structures with optimized properties based on a set of design criteria. ijpsjournal.com | An AI designs a new polymer based on the 1,8-naphthalene scaffold with predicted high thermal stability. |

Design of Next-Generation Functional Materials

The inherent properties of the 1,8-naphthalene scaffold—rigidity, planarity, and rich electron density—make it a prime component for next-generation functional materials. This compound serves as a key precursor for many of these advanced materials.

A major focus is on optoelectronic materials . By converting the diester into naphthalimides (through reaction with amines), a class of highly fluorescent dyes and pigments can be produced. wikipedia.org These naphthalimide derivatives are known for their high photostability and quantum yields. researchgate.net Their fluorescence is often sensitive to the local environment, making them valuable as fluorescent probes and sensors. researchgate.net For example, 4-N,N-dimethylamino-1,8-naphthalimide exhibits "switch-like" emission properties that are highly sensitive to solvent polarity. researchgate.net Researchers are designing these molecules for applications in organic light-emitting diodes (OLEDs), solar cells, and bio-imaging. researchgate.net

In the realm of advanced polymers , moving beyond simple polyesters to more complex architectures is a key goal. Incorporating the rigid 1,8-naphthalene unit into polymer backbones can impart exceptional thermal stability and mechanical strength. These high-performance polymers could find use in aerospace, automotive, and electronics industries where materials are subjected to extreme conditions. For instance, the synthesis of poly(ethylene-2,6-naphthalene dicarboxylate) from the related 2,6-isomer results in a polymer with superior properties for fibers and films. google.com Similar advancements are anticipated for polymers derived from the 1,8-isomer.

Furthermore, the use of naphthalenedicarboxylates as linkers in photoluminescent coordination polymers is a rapidly developing field. rsc.org These materials can function as sensors, light-emitting components, and photocatalysts. rsc.orgchemrxiv.org The design of new coordination polymers with specific network topologies and pore environments will lead to materials with enhanced and tunable functionalities. researchgate.net

Q & A

Basic: What are the standard synthetic routes for dimethyl naphthalene-1,8-dicarboxylate-based coordination polymers?

Methodological Answer:

Synthesis typically involves solvothermal or reflux methods. For example:

- Compound [1] : React naphthalene-1,4,5,8-tetracarboxylic acid dianhydride with Zn(NO₃)₂·6H₂O in DMF at 368 K for 24 hours. Partial hydration of the dianhydride occurs in situ to form the active ntca²⁻ ligand .

- Compound [2] : Combine H₃L ligand (synthesized via [2+3] cycloaddition of naphthalene dianhydride with 5-aminotetrazole), Zn(NO₃)₂·6H₂O, and 5-aminotetrazole in DMF under similar conditions .

Key Considerations : Purity is validated via PXRD, and yields range from 21% to 42% depending on crystallization efficiency .

Basic: How is X-ray diffraction applied in structural determination of these compounds?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) at 100 K using Bruker D8 Venture or APEX-II diffractometers is standard. Data refinement employs SHELXL for small-molecule structures and OLEX2 for visualization . For example:

- Compound [3] : A 3D framework was resolved using SHELXL, revealing tetrahedral Zn centers bridged by tetrazolate and carboxylate groups .

Validation : Match experimental PXRD patterns with simulated data from SCXRD to confirm phase purity .

Advanced: How to analyze discrepancies in photoluminescence (PL) quantum yields among structurally similar coordination polymers?

Methodological Answer:

Variations in quantum yields (e.g., Compound 1: high; Compound 2: low) arise from:

- Structural Factors : Weak π-π interactions in Compound 2’s 2D layers reduce exciton confinement .